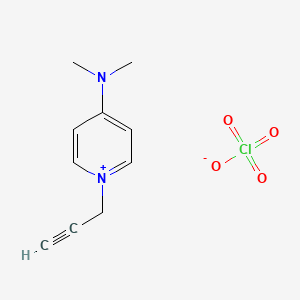
4-(Dimethylamino)-1-(prop-2-yn-1-yl)pyridin-1-ium perchlorate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Dimethylamino)-1-(prop-2-yn-1-yl)pyridin-1-ium perchlorate is a useful research compound. Its molecular formula is C10H13ClN2O4 and its molecular weight is 260.67. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-(Dimethylamino)-1-(prop-2-yn-1-yl)pyridin-1-ium perchlorate, a quaternary ammonium salt, has garnered attention due to its potential biological activities. This compound is characterized by a pyridine ring substituted with a dimethylamino group and an alkyne moiety. Understanding its biological properties is crucial for exploring its applications in medicinal chemistry and pharmacology.
The molecular formula of this compound is C10H13ClN2O4 with a molecular weight of 248.68 g/mol. The compound is soluble in polar solvents, which enhances its bioavailability.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related quaternary ammonium compounds show effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of microbial cell membranes, leading to cell lysis.
Antitumor Activity
Preliminary studies suggest that derivatives of pyridine compounds can induce apoptosis in cancer cells. For example, the compound's structural analogs have been shown to inhibit cell proliferation in various cancer lines by inducing cell cycle arrest and apoptosis . The specific pathways involved include mitochondrial membrane potential disruption and activation of caspase cascades, which are critical for apoptotic signaling.
Enzyme Inhibition
The compound may also act as an enzyme inhibitor. Certain pyridine derivatives have demonstrated the ability to inhibit key enzymes involved in metabolic pathways, which can be leveraged for therapeutic effects against diseases such as diabetes and cancer . For instance, enzyme inhibition studies have highlighted the potential of these compounds in regulating glucose metabolism and lipid profiles.
Study 1: Antimicrobial Efficacy
A study evaluating the antimicrobial efficacy of various quaternary ammonium compounds found that those with similar structures to this compound had minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL against E. coli and S. aureus. These findings suggest a promising avenue for developing new antimicrobial agents based on this scaffold.
| Compound | MIC (µg/mL) against E. coli | MIC (µg/mL) against S. aureus |
|---|---|---|
| Compound A | 64 | 32 |
| Compound B | 128 | 64 |
| 4-DMAPC* | 32 | 16 |
*4-DMAPC: this compound
Study 2: Antitumor Mechanisms
In vitro studies have shown that similar compounds can induce apoptosis in HepG2 liver cancer cells through S-phase arrest in the cell cycle. Flow cytometry analysis revealed that treatment with these compounds increased the percentage of cells in S-phase significantly compared to controls.
| Treatment Concentration (µM) | % Cells in S-phase |
|---|---|
| Control | 26.43 |
| 2 | 28.17 |
| 4 | 36.96 |
| 8 | 37.25 |
特性
IUPAC Name |
N,N-dimethyl-1-prop-2-ynylpyridin-1-ium-4-amine;perchlorate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N2.ClHO4/c1-4-7-12-8-5-10(6-9-12)11(2)3;2-1(3,4)5/h1,5-6,8-9H,7H2,2-3H3;(H,2,3,4,5)/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHXYFUFWQYOYQB-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=[N+](C=C1)CC#C.[O-]Cl(=O)(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














